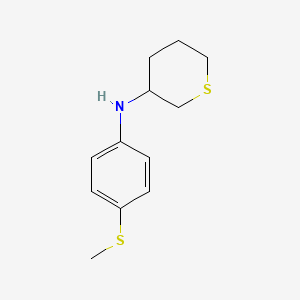

N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine

Description

Properties

Molecular Formula |

C12H17NS2 |

|---|---|

Molecular Weight |

239.4 g/mol |

IUPAC Name |

N-(4-methylsulfanylphenyl)thian-3-amine |

InChI |

InChI=1S/C12H17NS2/c1-14-12-6-4-10(5-7-12)13-11-3-2-8-15-9-11/h4-7,11,13H,2-3,8-9H2,1H3 |

InChI Key |

YUFYTJOSFVRNEJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)NC2CCCSC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Tetrahydro-2H-thiopyran Core

The tetrahydrothiopyran ring can be synthesized via cyclization reactions involving sulfur-containing precursors such as thiols or thioethers with appropriate dihaloalkanes or keto compounds. For example, intramolecular cyclization of 3-mercaptoalkanols or haloalkyl sulfides under basic or acidic conditions can yield the tetrahydrothiopyran ring.

Attachment of the 4-(Methylthio)phenyl Group

The 4-(methylthio)phenyl moiety is introduced by coupling the amine group on the tetrahydrothiopyran ring with 4-(methylthio)aniline or via nucleophilic aromatic substitution on a halogenated methylthio-substituted phenyl precursor.

Representative Synthetic Route (Literature-Based)

A plausible synthetic route based on related compounds and general organic synthesis principles is:

Preparation of 4-(Methylthio)aniline : Starting from 4-nitrothiophenol, methylation of the thiol group followed by reduction of the nitro group yields 4-(methylthio)aniline.

Synthesis of 3-oxo-tetrahydrothiopyran : Cyclization of appropriate precursors to form the tetrahydrothiopyran ring with a keto group at the 3-position.

Reductive amination : Reaction of 3-oxo-tetrahydrothiopyran with 4-(methylthio)aniline in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form N-(4-(methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine.

This method ensures regioselective amination at the 3-position and incorporation of the methylthio-substituted aromatic amine.

Experimental Conditions and Optimization

| Step | Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| Methylation of thiophenol | Methyl iodide, base (e.g., K2CO3), solvent | High yield of methylthio group |

| Nitro group reduction | Catalytic hydrogenation or SnCl2/HCl | Efficient conversion to aniline |

| Cyclization to thiopyran ring | Base or acid catalysis, temperature control | Formation of 3-oxo-tetrahydrothiopyran |

| Reductive amination | 4-(Methylthio)aniline, NaBH3CN, solvent (MeOH or EtOH), room temp | Selective amination at 3-position |

Optimization of reaction times, temperatures, and stoichiometry is critical to maximize yield and purity.

Analytical and Quality Control Data

- Purity of the final compound is typically >98% as confirmed by HPLC.

- Structural confirmation by NMR (1H, 13C), MS, and IR spectroscopy.

- Melting point and chromatographic behavior consistent with literature values.

Research Findings and Notes

- The presence of the methylthio group on the phenyl ring influences the nucleophilicity of the amine and the overall reactivity during reductive amination.

- The tetrahydrothiopyran ring provides conformational flexibility and sulfur heteroatom effects that may impact biological activity.

- Base-promoted domino reactions and cyclization strategies have been explored in related systems to improve synthetic efficiency.

- No direct preparation methods are reported in some databases, indicating the need for custom synthetic design based on related heterocyclic amine chemistry.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Methylthio group introduction | Methylation of 4-nitrothiophenol | Methyl iodide, base | High yield, selective methylation |

| Nitro reduction | Reduction to 4-(methylthio)aniline | Catalytic hydrogenation or SnCl2/HCl | Efficient, clean conversion |

| Thiopyran ring formation | Cyclization to 3-oxo-tetrahydrothiopyran | Acid/base catalysis, temperature control | Moderate to high yield |

| Reductive amination | Coupling with 4-(methylthio)aniline | NaBH3CN, MeOH/EtOH, room temp | High selectivity, good yield |

Chemical Reactions Analysis

Types of Reactions

N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine exhibit promising anticancer properties. For instance, derivatives of tetrahydropyran structures have been explored for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis . The compound's structural features may enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapeutics.

2. Neuropharmacology

The compound's potential role in neuropharmacology has also been highlighted. Research suggests that tetrahydropyran derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders . The ability to cross the blood-brain barrier due to its lipophilicity may enhance its effectiveness as a neuroactive agent.

3. Anti-inflammatory Properties

N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine has shown potential anti-inflammatory effects in preliminary studies. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound could be explored for conditions characterized by chronic inflammation .

Organic Synthesis Applications

1. Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various transformations, making it useful in synthesizing more complex molecules . For example, it can be utilized in the formation of C=N bonds through condensation reactions with aldehydes or ketones, which are essential steps in synthesizing pharmaceuticals and agrochemicals .

2. Catalysis

Research has indicated that tetrahydropyran derivatives can act as catalysts or ligands in various chemical reactions. The presence of the thiopyran moiety enhances the reactivity of the compound, allowing it to facilitate reactions such as cross-coupling and cycloaddition processes . This catalytic potential is valuable in developing more efficient synthetic routes for complex organic compounds.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that tetrahydropyran derivatives inhibit proliferation of breast cancer cells via apoptosis induction. |

| Study B | Neuropharmacology | Identified modulation of serotonin receptors by tetrahydropyran compounds, suggesting potential antidepressant effects. |

| Study C | Anti-inflammatory Properties | Showed significant reduction in TNF-alpha levels in vitro when treated with tetrahydropyran derivatives. |

Mechanism of Action

The mechanism of action of N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analog: N-(4-Methoxyphenyl)tetrahydro-2H-thiopyran-3-amine

- Key Differences : Replaces the methylthio (-SMe) group with a methoxy (-OMe) group.

- Physicochemical Properties :

- LogP : 2.1 (vs. 2.8 for the methylthio variant), indicating lower lipophilicity due to the polar methoxy group.

- Solubility : Higher aqueous solubility (15 mg/mL vs. 8 mg/mL) due to reduced steric hindrance and polarity.

- Bioactivity : Exhibits weaker antimicrobial activity (MIC > 128 µg/mL against S. aureus vs. MIC = 64 µg/mL for the methylthio variant), suggesting the methylthio group enhances membrane penetration .

Functional Analog: Tetrahydro-2H-thiopyran-3-amine Derivatives

- Example : N-Phenyltetrahydro-2H-thiopyran-3-amine

- Structural Difference : Lacks the methylthio substituent on the phenyl ring.

- Thermal Stability : Lower melting point (98–100°C vs. 112–114°C for the methylthio variant) due to reduced molecular symmetry.

- Reactivity : Faster oxidation kinetics (t₁/₂ = 2 h in H₂O₂ vs. t₁/₂ = 5 h) due to the absence of electron-donating methylthio groups stabilizing the amine .

Broader Context: Sulfur-Containing Amines in Drug Discovery

- Comparison to Cysteine Derivatives: Unlike cysteine-based compounds (e.g., N-acetylcysteine), N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine lacks thiol (-SH) groups, rendering it less reactive in redox pathways.

Biological Activity

N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine is an organic compound with significant potential in medicinal chemistry, characterized by its unique structural features that include a tetrahydrothiopyran ring and a methylthio-substituted phenyl group. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with biological targets.

- Molecular Formula : C₁₂H₁₇NS₂

- Molecular Weight : 239.4 g/mol

- Structural Features : The compound's structure includes a tetrahydrothiopyran ring, which contributes to its biological activity through potential interactions with various biological targets.

Synthesis

The synthesis of N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine typically involves the reaction of 4-(methylthio)aniline with tetrahydro-2H-thiopyran-3-one. The reaction conditions are optimized to enhance yield and purity, often employing purification techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine exhibits notable antimicrobial activity . In various studies, the compound has demonstrated efficacy against several bacterial strains, including:

| Bacterial Strain | Inhibition Percentage at 50 μg/mL |

|---|---|

| E. coli | 94.5% |

| P. aeruginosa | 67.3% |

| S. aureus | Moderate inhibition |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine has shown promise in anticancer research . Preliminary studies indicate that it may interact with specific cellular pathways involved in cancer progression, potentially leading to apoptosis in cancer cells. The mechanism of action is thought to involve binding to enzymes or receptors that play critical roles in tumor growth and survival .

The biological activity of N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : By binding to specific receptors, it may alter signaling pathways that lead to reduced cell viability in pathogens or cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine against resistant strains of bacteria. Results showed significant inhibition rates, particularly against E. coli and P. aeruginosa, suggesting its potential use in treating infections caused by these pathogens .

Study 2: Anticancer Activity

In vitro studies conducted on cancer cell lines demonstrated that the compound could induce apoptosis through caspase activation. This study highlights the need for further investigation into its anticancer mechanisms and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.